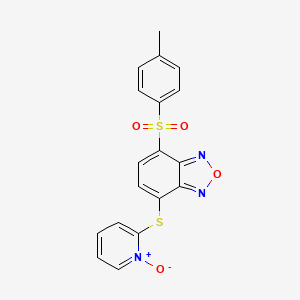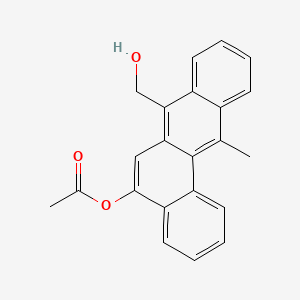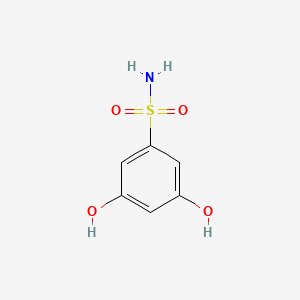
3,5-Dihydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxybenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes two hydroxyl groups positioned at the 3 and 5 locations on the benzene ring, along with a sulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxybenzenesulfonamide typically involves the sulfonation of 3,5-dihydroxybenzene (resorcinol) with sulfonamide reagents
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dihydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3,5-dihydroxybenzoquinone.
Reduction: Formation of 3,5-dihydroxybenzeneamine.
Substitution: Formation of various substituted benzenesulfonamides.
Applications De Recherche Scientifique
3,5-Dihydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dihydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as diuresis and reduction of intraocular pressure.
Comparaison Avec Des Composés Similaires
3,5-Difluorobenzenesulfonamide: Similar structure but with fluorine atoms instead of hydroxyl groups.
3,5-Dihydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
Sulfanilamide: A simpler sulfonamide with an amino group instead of hydroxyl groups.
Uniqueness: 3,5-Dihydroxybenzenesulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
207793-04-2 |
|---|---|
Formule moléculaire |
C6H7NO4S |
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
3,5-dihydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H7NO4S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3,8-9H,(H2,7,10,11) |
Clé InChI |
XMJXOLUGOMMFHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)S(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



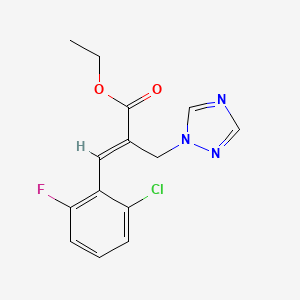

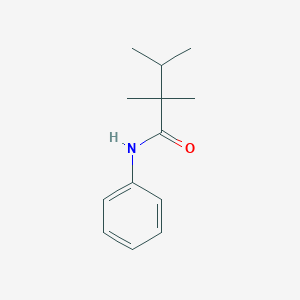
![9H-Imidazo[4,5-F]quinazoline](/img/structure/B13953787.png)

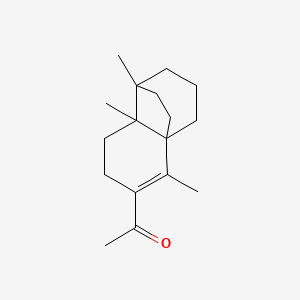


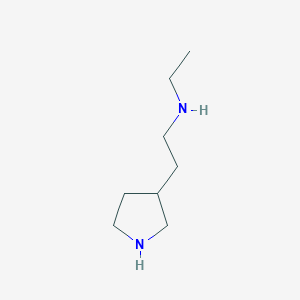
![1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine](/img/structure/B13953835.png)
